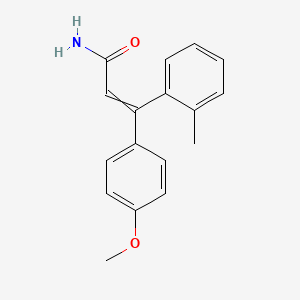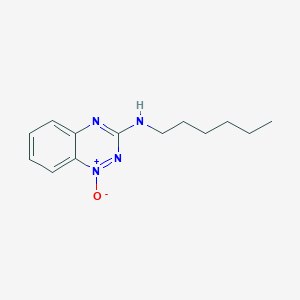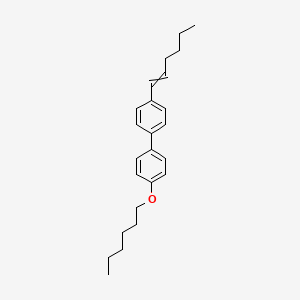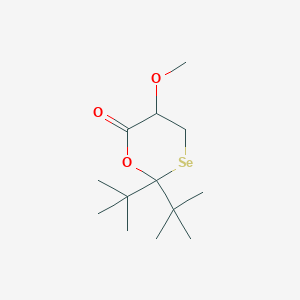
2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one is a unique organoselenium compound. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one typically involves the reaction of this compound precursors with selenium reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes .
Industrial Production Methods
This may include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions typically involve moderate temperatures (25-50°C) and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and substituted derivatives of the original compound .
Scientific Research Applications
2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one has several scientific research applications:
Biology: This compound is studied for its potential antioxidant properties and its role in redox biology.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one involves its ability to undergo redox reactions. It can act as an antioxidant by neutralizing free radicals and reactive oxygen species. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organoselenium compounds such as selenocysteine, selenomethionine, and selenoureas.
Uniqueness
What sets 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one apart is its unique structure, which provides it with enhanced stability and reactivity compared to other organoselenium compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity.
Properties
CAS No. |
918496-62-5 |
|---|---|
Molecular Formula |
C13H24O3Se |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2,2-ditert-butyl-5-methoxy-1,3-oxaselenan-6-one |
InChI |
InChI=1S/C13H24O3Se/c1-11(2,3)13(12(4,5)6)16-10(14)9(15-7)8-17-13/h9H,8H2,1-7H3 |
InChI Key |
YNAXZPNQUWHKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(OC(=O)C(C[Se]1)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



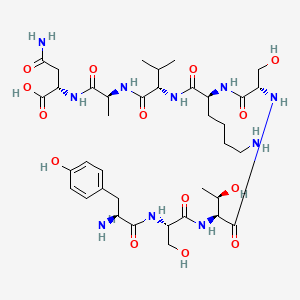

![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
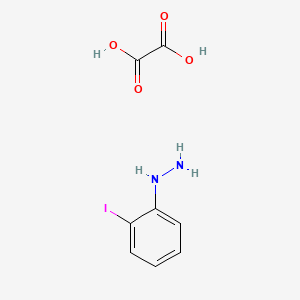
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
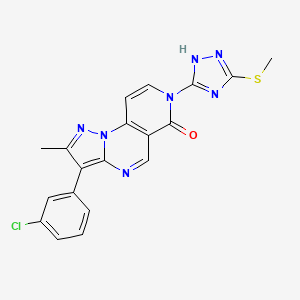
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
